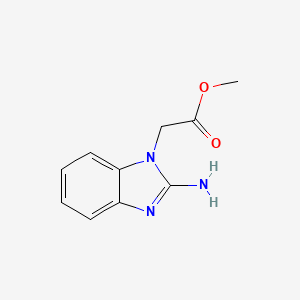

1H-Benzimidazole-1-acetic acid, 2-amino-, methyl ester

Description

1H-Benzimidazole-1-acetic acid, 2-amino-, methyl ester (CAS: Not explicitly provided; synonyms: methyl 2-aminobenzimidazole-1-carboxylate) is a benzimidazole derivative characterized by a methyl ester group at the 1-position and an amino substituent at the 2-position of the benzimidazole core . The molecular formula is inferred as C₁₀H₁₁N₃O₂ based on structural analogs (e.g., ethyl esters in ). Its synthesis typically involves N-alkylation of benzimidazole precursors with methyl chloroacetate under basic conditions, followed by functionalization to introduce the amino group .

Properties

IUPAC Name |

methyl 2-(2-aminobenzimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-9(14)6-13-8-5-3-2-4-7(8)12-10(13)11/h2-5H,6H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZHTMQLOLMVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651925 | |

| Record name | Methyl (2-amino-1H-benzimidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647858-13-7 | |

| Record name | Methyl (2-amino-1H-benzimidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-1-acetic acid, 2-amino-, methyl ester typically involves the condensation of 1,2-phenylenediamine with acetic acid derivatives. One common method is the reaction of 1,2-phenylenediamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Reacylation Reactions with Carboxylic Acids

This compound undergoes reacylation when treated with aliphatic or aromatic carboxylic acids. The reaction proceeds via nucleophilic attack by the carboxylic acid on the carbamate group, forming an intermediate salt. Subsequent cleavage of the methyl ester generates carbamic acid, which decomposes to 2-aminobenzimidazole. The amine intermediate is then acylated to form substituted acetamides (Fig. 1) .

Table 1: Reacylation with Carboxylic Acids

| Carboxylic Acid | Reaction Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| Acetic acid | 117°C, 8 hours | N-(1H-Benzimidazol-2-yl)acetamide | 98 |

| Butyric acid | 117°C, 8 hours | N-(1H-Benzimidazol-2-yl)butyramide | 65 |

| Benzoic acid | 153°C, 5 hours | N-(1H-Benzimidazol-2-yl)benzamide | 51.6 |

Key findings:

-

Steric hindrance reduces yields: Bulky carboxylic acids (e.g., benzoic acid) lower efficiency due to restricted nucleophilic attack .

-

Thermal decomposition occurs with prolonged heating or larger alkyl groups (e.g., butyric acid), decreasing product stability .

Nucleophilic Substitution at the Methyl Ester Group

The methyl ester group is susceptible to nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Treatment with aqueous NaOH converts the ester to a carboxylic acid.

-

Aminolysis : Reaction with amines (e.g., morpholine) replaces the methoxy group with an amide bond .

Mechanistic Pathway :

-

Deprotonation of the nucleophile (e.g., hydroxide ion).

-

Nucleophilic attack at the carbonyl carbon of the ester.

-

Elimination of methanol, forming a carboxylic acid or amide derivative .

Cyclization Reactions

Under microwave irradiation, this compound participates in cyclization to form fused heterocycles. For instance:

-

Thiadiazole formation : Reaction with thiosemicarbazide in the presence of H₂SO₄ yields 1,3,4-thiadiazole derivatives .

-

Thiazolidinone synthesis : Condensation with mercaptoacetic acid and ZnCl₂ produces thiazolidin-4-one rings .

Table 2: Cyclization Products

| Reagent | Conditions | Product |

|---|---|---|

| Thiosemicarbazide + H₂SO₄ | Microwave, 300W, 1.5 min | 1,3,4-Thiadiazole-benzimidazole hybrid |

| Mercaptoacetic acid | Microwave, ZnCl₂, 8 min | Thiazolidin-4-one derivative |

Oxidation and Reduction Pathways

-

Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the benzimidazole ring, introducing hydroxyl or ketone groups.

-

Reduction : NaBH₄ or LiAlH₄ reduces ester groups to alcohols, though this is less common due to competing side reactions .

Pharmacologically Active Derivatives

While beyond pure chemical reactivity, this compound serves as a precursor to bioactive molecules:

-

Antimicrobial agents : Acylation with thiadiazole moieties enhances activity against S. aureus and E. coli .

-

Anti-inflammatory derivatives : Mannich reactions with morpholine yield COX-2 inhibitors (IC₅₀ = 8–13.7 µM) .

Mechanistic Insights

-

Reacylation : Proceeds via a four-step sequence: (i) nucleophilic attack, (ii) salt intermediate formation, (iii) carbamic acid decomposition, (iv) amine acylation .

-

Steric vs. Electronic Effects : Electron-withdrawing groups on carboxylic acids slow reaction rates, while bulky substituents reduce yields .

Scientific Research Applications

Chemical Properties and Structure

1H-Benzimidazole-1-acetic acid, 2-amino-, methyl ester features a benzimidazole core, which is a bicyclic structure comprising a benzene ring fused to an imidazole ring. The presence of the acetic acid moiety and a methyl ester group enhances its solubility and reactivity, making it a versatile building block for various applications in synthesis and biological activity.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, it demonstrated effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that benzimidazole derivatives can interfere with DNA synthesis in cancer cells. In vitro studies have reported promising anticancer activities against several cancer cell lines, including leukemia and breast cancer .

- Anti-inflammatory Effects : Compounds derived from benzimidazole have been evaluated for their anti-inflammatory properties. Specific derivatives have shown significant inhibition of COX enzymes, which are critical in the inflammatory response .

Biological Applications

The biological activities of this compound include:

- Mechanism of Action : The compound interacts with biological macromolecules such as enzymes and receptors, potentially inhibiting their activity. This can disrupt essential biological pathways, leading to therapeutic effects in infections and cancer treatment.

- Antioxidant Activity : Some studies have highlighted the antioxidant properties of benzimidazole derivatives, suggesting their potential use in reducing oxidative stress-related diseases .

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in chemical synthesis:

- Synthesis of Complex Molecules : It is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that are essential in drug development and materials science.

- Catalysis : The compound has been explored as a catalyst in various chemical reactions due to its ability to stabilize transition states and lower activation energies.

Case Studies

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-acetic acid, 2-amino-, methyl ester involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells or interfere with microbial cell wall formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1H-Benzimidazole-1-acetic acid, 2-amino-, methyl ester, we compare it with structurally related benzimidazole derivatives, focusing on substituents, ester groups, and functional modifications (Table 1).

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Substituent Effects on Reactivity and Bioactivity

- Amino vs. Nitro Groups: The 2-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the electron-withdrawing nitro group in 2-Nitro-1H-imidazole-1-acetic Acid Methyl Ester, which may reduce bioavailability but increase stability under oxidative conditions .

- Phenyl and Benzamido Groups: The 2-phenyl substituent in Ethyl 2-(2-phenyl-1H-benzimidazol-1-yl) acetate contributes to π-π stacking interactions, improving antioxidant activity .

Ester Group Influence on Physicochemical Properties

- Methyl vs. Ethyl Esters : The methyl ester in the target compound offers faster hydrolysis rates compared to ethyl esters (e.g., Ethyl 2-(2-phenyl-...) acetate ), impacting metabolic stability .

Biological Activity

1H-Benzimidazole-1-acetic acid, 2-amino-, methyl ester (CAS No.: 647858-13-7) is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. The benzimidazole scaffold is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

- Molecular Formula : C₉H₁₀N₂O₂

- Molecular Weight : 178.19 g/mol

The biological activity of 1H-benzimidazole derivatives often involves their interaction with specific molecular targets within cells. These interactions can lead to inhibition of enzymes or modulation of biochemical pathways that are crucial for disease progression. For instance:

- Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors, impacting pathways involved in cancer cell proliferation and microbial resistance .

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating a potential mechanism involving disruption of bacterial cell wall synthesis or function .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 140 | |

| Escherichia coli | 290 | |

| Pseudomonas aeruginosa | 200 |

The compound's activity is comparable to standard antibiotics like ciprofloxacin and ampicillin, highlighting its potential as an alternative antimicrobial agent.

Anticancer Activity

Research indicates that benzimidazole derivatives possess notable anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 10 | |

| MCF-7 (Breast cancer) | 15 | |

| HeLa (Cervical cancer) | 12 |

These results suggest that the compound may interfere with cellular mechanisms critical for cancer cell survival and proliferation.

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory effects. In vivo studies showed significant reduction in carrageenan-induced paw edema in rat models:

| Compound | Edema Reduction (%) | Dose (mg/kg) |

|---|---|---|

| Compound A | 31.34 | 100 |

| Compound B | 37.31 | 100 |

These findings indicate that the compound could be beneficial in treating inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole compounds against multi-drug resistant strains of bacteria, demonstrating that certain derivatives significantly reduced bacterial load in infected models .

- Cancer Treatment : Clinical trials involving benzimidazole derivatives have shown improved outcomes in patients with specific types of cancers, suggesting that these compounds could serve as effective chemotherapeutic agents when used alone or in combination with existing therapies .

- Inflammatory Disorders : Research on animal models has indicated that treatment with benzimidazole derivatives led to decreased inflammation markers and improved clinical symptoms in conditions such as arthritis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Benzimidazole-1-acetic acid, 2-amino-, methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives. For example, refluxing with ethanol and catalytic H₂SO₄ under acidic conditions forms the benzimidazole core ( ). Acylation steps (e.g., using amino acid methyl ester hydrochlorides with coupling agents like TBTU in DMF) introduce the acetic acid methyl ester moiety (). Yield optimization requires precise stoichiometry of reagents (e.g., Na₂S₂O₄ for nitro-group reduction) and temperature control (e.g., 90°C in DMSO for imine formation) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization typically combines spectroscopic and crystallographic methods. ¹H/¹³C NMR identifies proton environments (e.g., distinguishing amino and ester groups), while 2D NMR (COSY, HSQC) resolves coupling patterns (). X-ray crystallography (e.g., Acta Crystallographica reports) confirms bond lengths and angles, particularly for the benzimidazole-acetic acid junction (). Mass spectrometry (HRMS) verifies molecular weight (e.g., C₉H₁₀N₃O₂, theoretical 210.22 g/mol) .

Q. What are the key reactivity patterns of the amino and ester groups in this compound?

- Methodological Answer : The 2-amino group participates in nucleophilic reactions (e.g., Schiff base formation with aldehydes) (). The methyl ester undergoes hydrolysis under basic conditions (e.g., LiOH in THF/water) to yield carboxylic acid derivatives (). Protect the amino group (e.g., Boc or Fmoc) during ester hydrolysis to prevent side reactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the acylation step?

- Methodological Answer : Low yields often stem from incomplete coupling or steric hindrance. Optimize by:

- Catalyst Selection : Replace TBTU with HATU for improved efficiency in DMF ().

- Solvent Polarity : Use NMP instead of DMF to enhance solubility of bulky intermediates.

- Temperature Control : Conduct reactions at 0°C to minimize decomposition (). Validate via TLC or HPLC-MS to track progress .

Q. What analytical strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer : Discrepancies may arise from substituent effects or assay conditions. For example:

- Substituent Analysis : Compare IC₅₀ values of derivatives with varying R-groups (e.g., 4-F vs. 4-OCH₃) ().

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) to isolate compound-specific effects.

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends () .

Q. How can impurity profiles be rigorously analyzed for this compound in pharmacological studies?

- Methodological Answer : Employ orthogonal techniques:

- Chromatography : HPLC with a C18 column (MeCN/H₂O gradient) separates polar byproducts (e.g., unreacted o-phenylenediamine).

- Spectroscopy : LC-MS identifies impurities via fragmentation patterns (e.g., m/z 154 for de-esterified fragments).

- Thermogravimetric Analysis (TGA) : Detects residual solvents (e.g., DMF) that may interfere with bioassays ( ) .

Q. What strategies mitigate instability of the methyl ester group during long-term storage?

- Methodological Answer : Degradation via hydrolysis is minimized by:

- Storage Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar).

- Stabilizers : Add 0.1% w/v BHT to inhibit radical-mediated ester cleavage.

- Lyophilization : For solid-state storage, lyophilize at -50°C under vacuum ( ) .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may arise from polymorphism or hydration states.

- Polymorph Screening : Use XRPD to identify crystalline forms (e.g., anhydrous vs. monohydrate) ().

- Solvent Pre-Saturation : Pre-saturate solvents with the compound to achieve equilibrium solubility.

- DSC Analysis : Measure melting points to correlate with solubility trends () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.